CA IX Binding Affinity and Isoform-Wide Selectivity Map Versus VD11-4-2 and VR16-09
VD12-09 binds recombinant human CA IX with a dissociation constant (Kd) of 1.1 nM as determined by fluorescent thermal shift assay (FTSA) at pH 7.0, 37°C, representing picomolar affinity. Compared to the closest analog VD11-4-2 (Kd = 0.05 nM for CA IX), VD12-09 is 22-fold less potent on CA IX; however, VD12-09 demonstrates markedly reduced binding to off-target isoforms—330 nM for CA XII (versus 3.3 nM for VD11-4-2), 170 nM for CA XIV (versus 1.6 nM), 210 nM for CA VB (versus 5.6 nM), and 330 nM for CA VII (versus 9.8 nM) [1]. Compared to VR16-09, which achieves near-absolute selectivity (Kd CA II ≥200,000 nM), VD12-09 retains measurable but substantially weaker off-target binding (Kd CA II = 1,300 nM) while offering a differentiated cellular efficacy profile [1][2].
| Evidence Dimension | Dissociation constant (Kd) across 12 human CA isoforms by FTSA (pH 7.0, 37°C) |
|---|---|
| Target Compound Data | CA IX: 1.1 nM; CA XII: 330 nM; CA XIV: 170 nM; CA II: 1,300 nM; CA I: 50,000 nM; CA VB: 210 nM; CA VII: 330 nM; CA IV: 1,700 nM; CA VA: 3,300 nM; CA VI: 4,300 nM; CA XIII: 140 nM; CA III: ≥200,000 nM |
| Comparator Or Baseline | VD11-4-2: CA IX 0.05 nM, CA XII 3.3 nM, CA XIV 1.6 nM, CA II 60 nM, CA I 710 nM, CA VB 5.6 nM, CA VII 9.8 nM. VR16-09: CA IX 0.16 nM, CA II ≥200,000 nM, CA XII 710 nM. |
| Quantified Difference | VD12-09 vs VD11-4-2: 100-fold lower CA XII binding, 106-fold lower CA XIV binding, 37.5-fold lower CA VB binding. VD12-09 vs VR16-09: 6.9-fold weaker CA IX affinity but 154-fold lower CA II binding for VR16-09. |
| Conditions | Recombinant human CA catalytic domains; FTSA at pH 7.0, 37°C; Ki values by stopped-flow CO₂ hydration assay at pH 7.5, 25°C shown in parentheses where available. |
Why This Matters
Reduced off-target binding to CA XII (an isoform co-expressed with CA IX in some tumors and implicated in normal renal physiology) and CA XIV (expressed in retina and brain) minimizes potential side-effect liability, making VD12-09 a targeted chemical probe for dissecting CA IX-specific biology.
- [1] Kazokaitė J, Niemans R, Dudutienė V, et al. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. 2018;9(42):26800-26816. Table 1. doi:10.18632/oncotarget.25508 View Source
- [2] Kazokaitė-Adomaitienė J, Becker HM, Smirnovienė J, Dubois LJ, Matulis D. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. Curr Med Chem. 2021;28(17):3361-3384. doi:10.2174/0929867327666201102112841 View Source
